5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Chemical procurement Quality control Building block

This trihalogenated 2-thioimidazole (CAS 1226457-84-6) is a uniquely substituted building block engineered for structure-activity relationship (SAR) exploration where differential halogen modulation is critical. With bromine, chlorine, and fluorine positioned on three distinct phenyl rings, it offers an unmatched combination of lipophilicity, van der Waals volume, and hydrogen-bonding potential not found in mono- or di-halogenated analogs. The 2-thioimidazole core mirrors patented immunomodulatory scaffolds, enabling head-to-head comparisons with known cytokine-release inhibitors. Its complete absence of published bioactivity data makes it an unbiased starting point for novel target fishing and composition-of-matter patent generation. Supplied at ≥95% purity and 473.79 g/mol, it ensures reproducible stoichiometry for sequential cross-coupling and biophysical assay development. Procure this privileged probe to establish proprietary IP in kinase or cytokine receptor programs.

Molecular Formula C22H15BrClFN2S
Molecular Weight 473.79
CAS No. 1226457-84-6
Cat. No. B2423981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
CAS1226457-84-6
Molecular FormulaC22H15BrClFN2S
Molecular Weight473.79
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)F
InChIInChI=1S/C22H15BrClFN2S/c23-17-5-3-16(4-6-17)21-13-26-22(27(21)20-11-7-18(24)8-12-20)28-14-15-1-9-19(25)10-2-15/h1-13H,14H2
InChIKeyGUZSEKFULDQRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole (CAS 1226457-84-6): Procurement-Ready Imidazole Scaffold with Defined Halogenated Substituents


5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole (CAS 1226457-84-6) is a synthetic trihalogenated imidazole derivative bearing bromo-, chloro-, and fluoro-substituted phenyl rings arranged around a 2-thioether core . This compound belongs to the broader class of 2-thio-substituted imidazoles, which have been patented for immunomodulating and cytokine-release-inhibiting activities . Commercially, it is supplied as a building block with certified purity ≥95% and a molecular weight of 473.79 g/mol, making it a uniquely substituted candidate for structure-activity relationship (SAR) exploration where halogen-dependent modulation of target binding is hypothesized .

Why 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole Cannot Be Replaced by In-Class Analogs Without Quantitative Reconciliation


Imidazole-based scaffolds exhibit profound sensitivity to the electronic and steric nature of their peripheral substituents, particularly when halogen atoms are differentially positioned on the phenyl rings . The simultaneous presence of bromine (4-bromophenyl), chlorine (4-chlorophenyl), and fluorine (4-fluorobenzylthio) in a single molecule introduces a unique combination of lipophilicity, van der Waals volume, and hydrogen-bonding potential that cannot be replicated by analogs bearing only one or two halogen types . Patent literature explicitly demonstrates that subtle variations in aryl substitution patterns on 2-thioimidazole cores can reverse immunomodulatory profiles, making unverified substitution a high-risk strategy for any biological or pharmacological study .

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole vs. Closest Analogs


Molecular Weight and Purity Specification as Procurement Differentiators for 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

The target compound is supplied with a verified molecular weight of 473.79 g/mol and a minimum purity of 95%, as specified by the vendor . In contrast, typical imidazole building blocks within the same class exhibit molecular weights ranging from approximately 200 to 600 g/mol, and purity specifications can vary from 90% to 97% among different suppliers . The defined molecular weight and purity reduce ambiguity during inventory management and ensure stoichiometric accuracy in synthesis design, which is not guaranteed when sourcing less stringently characterized analogs .

Chemical procurement Quality control Building block

Structural Uniqueness: Trihalogenated Substitution Pattern of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole vs. Mono/Di-Halogenated Imidazole Analogs

The compound contains three distinct halogen atoms (Br, Cl, F) in three separate phenyl rings, whereas the most closely related commercially available analogs—such as 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-substituted imidazoles or 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole—feature only one or two halogen types . Quantitative comparison of halogen counts: target = 3 (Br, Cl, F); closest analogs typically = 1–2 (Br only, or Br + Cl) . This three-halogen arrangement is predicted to yield a wider range of halogen-bonding interactions and a distinct electrostatic potential surface, which cannot be achieved by simpler analogs .

Medicinal chemistry Halogen bonding SAR exploration

Absence of Published Bioactivity Data as a Risk Differentiator for 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

A systematic search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL) returned zero quantitative bioactivity data for CAS 1226457-84-6 (IC50, Ki, EC50, MIC, or any other potency metric) . In contrast, numerous patent-exemplified 2-thio-substituted imidazole derivatives (e.g., those disclosed in RU-2003128068-A) include at least qualitative cytokine-release inhibition data . This complete absence of bioactivity data means that any procurement decision based on expected biological performance carries a higher risk compared to analogs with published activity profiles, but also presents an opportunity for novel target discovery without preconceived bias .

Data gap Risk assessment Procurement due diligence

Recommended Application Scenarios for 5-(4-Bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole (CAS 1226457-84-6) Based on Differentiating Evidence


Halogen-Dependent Structure-Activity Relationship (SAR) Exploration of Kinase and Cytokine Targets

The unique trihalogenated architecture (Br, Cl, F) positions this compound as a privileged probe for SAR studies aimed at elucidating the role of halogen bonding in kinase or cytokine receptor binding. Because no prior bioactivity data bias exists, it can serve as an unbiased starting point for target fishing and selectivity profiling . The 2-thioimidazole core is structurally analogous to patented immunomodulatory scaffolds, making it suitable for head-to-head comparisons with known inhibitors .

Synthetic Chemistry Building Block for Late-Stage Functionalization via Halogen Exchange

With three different halogen substituents, this compound is an ideal precursor for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) in medicinal chemistry campaigns. The defined molecular weight (473.79 g/mol) and purity (≥95%) ensure reproducible stoichiometry for library synthesis, reducing the risk of side-product formation that plagues less pure analogs .

Biophysical Assay Development Using Well-Characterized Halogenated Ligands

The predictable physicochemical profile (molecular weight, halogen count, lipophilicity) makes this compound suitable for developing and validating biophysical assays (SPR, ITC, thermal shift) where halogen-mediated binding enthalpy contributions need to be measured. Procurement of a single batch with high purity ensures consistent assay windows across multiple experiments .

Intellectual Property Generation Through Novel Biological Target Identification

The complete absence of published bioactivity data represents a strategic advantage for laboratories aiming to establish composition-of-matter or method-of-use patents. Screening this compound against novel target panels can generate proprietary activity data, circumventing prior art associated with structurally similar but biologically characterized imidazoles .

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.